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Compound of Interest

4-Bromo-2-
Compound Name:
(methylsulfonyl)benzaldehyde

cat. No.: B1271991

An In-depth Technical Guide to 4-Bromo-2-
(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
characterization, and potential applications of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
This document is intended to serve as a valuable resource for professionals in the fields of
chemical research and drug development.

Chemical Structure and Properties

4-Bromo-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde with the
chemical formula CsH7BrOsS.[1][2][3] Its structure features a benzene ring substituted with a
bromine atom at the para-position and a methylsulfonyl group at the ortho-position relative to
the aldehyde functional group.

Structure:

A summary of its key physical and chemical properties is presented in the table below.
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Property Value Reference
CAS Number 849035-77-4 [1][21[3]
Molecular Formula CsH7BrOsS [11[2][3]
Molecular Weight 263.11 g/mol [2][3]
Melting Point 108-110 °C (decomposes) [1]
Appearance White to off-white solid

Soluble in organic solvents
Solubility such as acetone, acetonitrile,

and acetic acid.[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-
(methylsulfonyl)benzaldehyde is not readily available in the reviewed literature, a plausible
synthetic route can be inferred from the synthesis of structurally related compounds, such as 3-
Bromo-4-(methylsulfonyl)benzaldehyde. A common laboratory-scale approach involves the
regioselective bromination of a corresponding methylsulfonyl benzaldehyde precursor.[5] The
electron-withdrawing nature of the sulfonyl group can direct the bromination to the desired
position on the aromatic ring.

A general synthetic workflow is proposed below:

Bromination Purification
[2-(Methylsulfonyl)benzaldehyda—b( (e.9., NBS, FeBrs) j—b 4-Bromo-2-(methylsulfonyl)benzaldehyde ———# (e.g.. Recrystalization, Chromatography)
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Caption: Proposed general workflow for the synthesis of 4-Bromo-2-
(methylsulfonyl)benzaldehyde.

Characterization of the final product would involve a suite of spectroscopic techniques to
confirm its identity and purity.
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Spectroscopic Data (Predicted)

Although experimental spectra for 4-Bromo-2-(methylsulfonyl)benzaldehyde are not
available in the public domain, the expected spectral characteristics can be predicted based on
the analysis of similar compounds.

1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of
the sulfonyl group. The aldehydic proton should appear as a singlet in the downfield region (&
9.5-10.5 ppm). The aromatic protons will likely appear as a complex multiplet in the range of
7.5-8.5 ppm, with coupling patterns dictated by their relative positions. The methyl protons of
the sulfonyl group should be a sharp singlet around & 3.0-3.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will show
characteristic peaks for the carbonyl carbon of the aldehyde (6 185-195 ppm), the aromatic
carbons (6 120-150 ppm), and the methyl carbon of the sulfonyl group (6 40-45 ppm). The
carbon attached to the bromine atom will also have a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands
corresponding to the carbonyl (C=0) stretch of the aldehyde at approximately 1700-1720 cm™1.
The S=0 stretching vibrations of the sulfonyl group are expected to appear in the regions of
1350-1300 cm~? (asymmetric) and 1160-1120 cm~* (symmetric). Aromatic C-H and C=C
stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M™*)
corresponding to the molecular weight of the compound (263.11 g/mol ). Due to the presence
of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and
M*+2) will be observed. Fragmentation patterns would likely involve the loss of the aldehyde
group, the methylsulfonyl group, and the bromine atom.

Reactivity and Potential Applications in Drug
Development

Substituted benzaldehydes are versatile intermediates in organic synthesis and medicinal
chemistry.[1] The presence of the aldehyde, bromo, and methylsulfonyl functional groups in 4-
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Bromo-2-(methylsulfonyl)benzaldehyde makes it a valuable building block for the synthesis
of more complex molecules with potential biological activity.

The aldehyde group can readily undergo various reactions, including oxidation to a carboxylic
acid, reduction to an alcohol, and condensation reactions to form Schiff bases or chalcones.
The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck
couplings, to introduce new carbon-carbon bonds.

The biological activity of substituted benzaldehydes has been a subject of interest in drug
discovery. Studies have shown that various substituted benzaldehyde derivatives exhibit a
range of biological activities, including cytotoxic effects against cancer cell lines.[1] The specific
substitution pattern on the aromatic ring is critical for the observed biological activity.
Furthermore, benzaldehyde derivatives have been investigated for their potential as
antimicrobial and anti-inflammatory agents.[6][7] The methylsulfonyl group, in particular, is a
common functionality in many approved drugs and is known to influence the pharmacokinetic
and pharmacodynamic properties of molecules.

A logical workflow for the preliminary biological evaluation of 4-Bromo-2-
(methylsulfonyl)benzaldehyde is outlined below.

Q—Brom0—2—(methy\suIfonyl)benzaldehydgﬁ((evg. Cﬂotlt)nx?é:i;oésisgwse Inhib\tion))—> Lead Identification =~ ——® Re\atisot:\us(l‘:‘lti:r(es-icRu)vgudles —®{  Lead Optimization
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Caption: A typical workflow for the initial biological screening of a novel chemical entity.

Experimental Protocols (General)

The following are general, illustrative protocols for key experiments that would be necessary for
the synthesis and characterization of 4-Bromo-2-(methylsulfonyl)benzaldehyde. Note: These
are not specific protocols for this compound and would require optimization.

General Procedure for Bromination of an Activated
Aromatic Ring
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» To a solution of the starting material (1 equivalent) in a suitable solvent (e.g.,
dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide
(NBS) (1.1 equivalents).

 If necessary, add a catalytic amount of a Lewis acid (e.g., iron(lll) bromide).

« Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress
by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate
solution).

o Extract the product with an organic solvent, wash the organic layer with brine, and dry over
anhydrous sodium sulfate.

» Remove the solvent under reduced pressure and purify the crude product by recrystallization
or column chromatography.

General Procedure for *H and **C NMR Spectroscopy

o Dissolve a small amount of the purified compound (5-10 mg for *H, 20-50 mg for 13C) in a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to an NMR tube.
e Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

e Process the data, including Fourier transformation, phase correction, and baseline
correction.

o Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane).

General Procedure for FT-IR Spectroscopy

e Prepare the sample as a KBr pellet or as a thin film on a salt plate.

¢ Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm™—1.
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« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

General Procedure for Mass Spectrometry

o Dissolve a small amount of the sample in a suitable volatile solvent.

« Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,
electron ionization or electrospray ionization).

e Acquire the mass spectrum over an appropriate m/z range.

« |dentify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Conclusion

4-Bromo-2-(methylsulfonyl)benzaldehyde is a chemical compound with significant potential
as a building block in organic synthesis and for the development of new therapeutic agents. Its
multifunctional nature allows for a wide range of chemical transformations, making it an
attractive starting point for the synthesis of diverse molecular libraries. Further research is
warranted to fully elucidate its chemical reactivity, biological activity, and potential applications
in drug discovery and development. This guide provides a foundational understanding of its
structure and characterization to aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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